4-Methyl-7-(2-oxo-1,2-diphenylethoxy)chromen-2-one
Description
Overview of Chromen-2-one (Coumarin) Chemistry and Derivatives
Chromen-2-one, commonly known as coumarin (B35378), is a fundamental aromatic organic compound belonging to the benzopyrone chemical class. wikipedia.org Its structure consists of a benzene (B151609) ring fused to an α-pyrone ring. frontiersin.org First isolated in 1820 from the tonka bean (Dipteryx odorata), coumarins are a widespread family of secondary metabolites found in numerous plants, fungi, and microorganisms. frontiersin.orgnih.gov
The coumarin scaffold is a privileged structure in medicinal chemistry and materials science due to its versatile and readily modifiable nature. researchgate.netresearchgate.net A variety of synthetic methods, including the Pechmann condensation, Perkin reaction, and Knoevenagel condensation, allow for the creation of a vast library of derivatives with diverse substitution patterns. wikipedia.orgresearchgate.net These derivatives exhibit a remarkable breadth of biological and pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and anticoagulant properties. frontiersin.orgnih.govwikipedia.org Beyond medicine, the unique photophysical properties of coumarins, such as high fluorescence quantum yields, make them valuable as fluorescent probes, dyes, and optical brighteners. researchgate.netnih.gov
Rationale for Investigating Complex Ethers of 4-Methylchromen-2-one
Among the vast family of coumarin derivatives, those derived from 7-hydroxy-4-methylcoumarin (4-methylumbelliferone) are of particular interest. tandfonline.comnih.gov This precursor is readily synthesized via the Pechmann condensation of resorcinol (B1680541) and ethyl acetoacetate (B1235776). researchgate.netresearchgate.netijpsr.com The phenolic hydroxyl group at the C-7 position is a key site for chemical modification, allowing for the synthesis of a wide array of ether and ester derivatives. ijpsr.comresearchgate.net The introduction of an alkoxy group at the 7-position is known to significantly influence the molecule's photophysical properties and can modulate its biological activity. rsc.orgresearchgate.net
The investigation of complex ethers of 4-methylchromen-2-one is driven by the strategy of molecular hybridization. nih.govresearchgate.net This approach involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. The goal is to develop novel compounds with potentially enhanced efficacy, improved pharmacokinetic profiles, or a multi-target mechanism of action that differs from the parent molecules. nih.govbenthamdirect.comresearchgate.net By attaching a complex substituent to the 7-hydroxy position via a stable ether linkage, researchers aim to explore new chemical space and discover molecules with unique and improved properties.
Significance of the 2-oxo-1,2-diphenylethoxy Substituent in Molecular Design
The 2-oxo-1,2-diphenylethoxy substituent is derived from benzoin (B196080), an α-hydroxy ketone with the formula PhCH(OH)C(O)Ph. wikipedia.org Benzoin and its derivatives are important in organic synthesis and have applications as precursors to photoinitiators and as intermediates in the preparation of several pharmaceutical drugs. wikipedia.orgyoutube.com The benzoin moiety itself contains two phenyl groups and a reactive keto-alcohol functionality, making it an attractive building block for creating larger, sterically complex molecules.
Current Gaps and Future Directions in Chromen-2-one Research
Despite the thousands of coumarin derivatives synthesized and studied, significant gaps in knowledge and opportunities for future research remain. frontiersin.org A primary gap is the lack of detailed mechanistic studies for many of the reported biological activities; while a compound may show potent effects, its precise molecular target and mechanism of action are often not fully elucidated. nih.gov
Future research is trending towards several key areas:
Molecular Hybridization: The design and synthesis of hybrid molecules that combine the coumarin scaffold with other known pharmacophores (such as chalcones, triazoles, or imidazoles) is a major focus, aiming to develop agents with multi-target capabilities or enhanced selectivity. nih.govnih.govresearchgate.net
Targeted Drug Design: Moving beyond broad-spectrum activity, there is a push to develop coumarins that are highly selective inhibitors of specific enzymes or receptors implicated in diseases like cancer or neurodegenerative disorders. tandfonline.commdpi.com
Advanced Materials: Research into the photophysical properties of coumarins continues to evolve, with a focus on creating novel fluorescent probes for bioimaging, chemosensors for detecting specific ions or molecules, and materials for organic electronics. nih.govrsc.org
Green Synthesis: Developing more environmentally friendly and efficient synthetic methods for coumarin derivatives is an ongoing effort to reduce the use of hazardous reagents and solvents. researchgate.net
Research Objectives and Scope for 4-Methyl-7-(2-oxo-1,2-diphenylethoxy)chromen-2-one
The study of the novel compound this compound is framed by clear research objectives aimed at characterizing its fundamental properties and exploring its potential applications.
Research Objectives:
Synthesis and Structural Elucidation: To develop an efficient synthetic pathway for the target compound, likely involving the etherification of 7-hydroxy-4-methylcoumarin with a suitable benzoin derivative like 2-chloro-1,2-diphenylethanone. The definitive chemical structure would be confirmed using comprehensive spectroscopic techniques (e.g., NMR, IR, and mass spectrometry). researchgate.netnih.gov
Photophysical Characterization: To investigate the absorption and emission properties of the compound. This includes determining key parameters such as molar absorption coefficients, fluorescence quantum yields, and Stokes shifts in various solvents to understand how the bulky substituent affects the electronic properties of the coumarin fluorophore. nih.gov A comparison of these properties to the parent 7-hydroxy-4-methylcoumarin and simple 7-alkoxycoumarins would be essential. rsc.orgresearchgate.net
Exploratory Biological Screening: To conduct preliminary in vitro assays to identify any significant biological activity. Based on the known activities of coumarin and benzoin derivatives, screening could focus on areas such as anticancer, antimicrobial, or enzyme inhibitory potential. tandfonline.comresearchgate.netmdpi.com
The scope of this research is to provide a foundational understanding of this novel hybrid molecule, establishing a structure-property relationship that could guide the future design of more complex coumarin-based compounds for applications in medicinal chemistry or materials science.
Research Findings and Data
To provide context for the potential properties of the target compound, the following table summarizes typical photophysical data for related coumarin derivatives.
| Compound | Substituent at C7 | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) |
|---|---|---|---|---|---|
| 7-Hydroxy-4-methylcoumarin | -OH | 325 | 385 | 60 | ~0.50 |
| 7-Methoxy-4-methylcoumarin | -OCH3 | 323 | 388 | 65 | ~0.63 |
| 7-Ethoxy-4-methylcoumarin | -OCH2CH3 | 324 | 390 | 66 | ~0.70 |
| Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate | -OH | 365 | 410 | 45 | Variable |
| Ethyl 7-(tetradecyloxy)-2-oxo-2H-chromene-3-carboxylate | -O(CH2)13CH3 | 357 | 425 | 68 | Variable |
Data are representative values compiled from various sources for illustrative purposes and can vary based on solvent and experimental conditions. nih.govresearchgate.netresearchgate.netnih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-7-(2-oxo-1,2-diphenylethoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O4/c1-16-14-22(25)28-21-15-19(12-13-20(16)21)27-24(18-10-6-3-7-11-18)23(26)17-8-4-2-5-9-17/h2-15,24H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGCNYXFXGFCDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387976 | |
| Record name | 4-methyl-7-(2-oxo-1,2-diphenylethoxy)chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62369-35-1 | |
| Record name | 4-methyl-7-(2-oxo-1,2-diphenylethoxy)chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the 4-Methylchromen-2-one Core
The 4-methylchromen-2-one, or 4-methylcoumarin (B1582148), skeleton is a common structural motif in many natural products and pharmacologically active compounds. nih.gov Its synthesis is well-established, with several named reactions being conventionally employed. The precursor required for the target molecule is 7-hydroxy-4-methylcoumarin, which is synthesized from resorcinol (B1680541) and a β-ketoester. tandfonline.comsathyabama.ac.in
Pechmann Condensation: This is one of the most direct and widely used methods for synthesizing coumarins. researchgate.netbookpi.org The reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester. wikipedia.org For the synthesis of 7-hydroxy-4-methylcoumarin, resorcinol reacts with ethyl acetoacetate (B1235776). tandfonline.comijpsr.com The mechanism proceeds through an initial transesterification, followed by an intramolecular electrophilic attack on the activated phenol ring and subsequent dehydration to form the lactone ring. wikipedia.org
Traditionally, strong acids such as concentrated sulfuric acid, aluminum chloride, or phosphorus pentoxide are used as catalysts. researchgate.netbookpi.orgwikipedia.org However, these conditions are often harsh, requiring high temperatures, long reaction times, and stoichiometric amounts of catalyst, which can lead to the production of acidic waste. researchgate.netbookpi.org
| Reaction | Starting Materials | Typical Catalysts | General Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Pechmann Condensation | Phenol (e.g., Resorcinol) + β-Ketoester (e.g., Ethyl acetoacetate) | Strong acids (H₂SO₄, AlCl₃, P₂O₅) | Elevated temperatures, long reaction times | Direct, uses readily available starting materials sathyabama.ac.in | Harsh conditions, acidic waste, potential for low yields researchgate.netbookpi.org |
| Knoevenagel Condensation | Substituted Salicylaldehyde + Active Methylene Compound (e.g., Malonic acid) | Weak bases (Piperidine, Pyridine) | Mild to moderate temperatures | Milder conditions wikipedia.org | Requires pre-functionalized aldehyde precursor |
In response to the drawbacks of conventional methods, significant research has focused on developing more environmentally friendly and efficient protocols for coumarin (B35378) synthesis. nih.govresearchgate.netresearchgate.net These "green" approaches aim to reduce waste, avoid hazardous reagents, lower energy consumption, and improve yields. researchgate.net
Mechanosynthesis: This solvent-free technique involves the application of mechanical energy, often through high-speed ball milling, to drive chemical reactions. researchgate.netbookpi.org The mechanochemical Pechmann condensation has been successfully used to prepare 4-methylcoumarins in good yields (52-95%) at room temperature with short reaction times, using only catalytic amounts (3 mol%) of indium(III) chloride (InCl₃). researchgate.netbookpi.orgsemanticscholar.org This method avoids the use of bulk solvents and large quantities of strong acids. researchgate.net
Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation or sonication can dramatically accelerate the rate of condensation reactions. researchgate.netresearchgate.net These techniques provide efficient energy transfer, leading to shorter reaction times and often higher yields compared to conventional heating. researchgate.netscispace.com Microwave-assisted Pechmann reactions have been shown to produce coumarins with good yields. researchgate.net
Use of Greener Catalysts: A key focus of green chemistry is the replacement of hazardous catalysts. Solid acid catalysts like Amberlyst-15 have been employed for the Pechmann condensation of resorcinol and ethyl acetoacetate under solvent-free conditions, achieving yields up to 95%. scispace.comresearchgate.net A significant advantage of such catalysts is their reusability, which has been demonstrated for at least five cycles without a noticeable decrease in activity. scispace.com Other modern catalysts include ionic liquids and deep eutectic solvents, which can act as both the solvent and the catalyst, simplifying the reaction setup and workup. researchgate.net
| Approach | Methodology | Catalyst/Conditions | Key Advantages | Yields |
|---|---|---|---|---|
| Mechanosynthesis | High-speed ball milling | InCl₃ (catalytic), room temperature | Solvent-free, rapid, avoids strong acids researchgate.netbookpi.org | 52-95% bookpi.org |
| Microwave/Ultrasound | Microwave irradiation or sonication | Various catalysts | Reduced reaction times, improved energy efficiency researchgate.net | Generally good to excellent researchgate.net |
| Green Catalysis | Solvent-free heating | Amberlyst-15 (recyclable solid acid) | Reusable catalyst, high efficiency, no corrosive acids scispace.com | Up to 95% scispace.com |
| Photocatalysis | Visible light irradiation (Green LED) | Heterogeneous photoredox nanocatalyst | Solventless, low energy, cost-effective rsc.org | Excellent rsc.org |
Regioselective Functionalization at the C-7 Position of the Chromen-2-one Core
Once the 7-hydroxy-4-methylcoumarin core is synthesized, the next crucial step is the regioselective introduction of the 2-oxo-1,2-diphenylethoxy group at the C-7 hydroxyl position.
The Williamson ether synthesis is the most common and effective method for the O-alkylation of phenols, including hydroxycoumarins. tandfonline.com This reaction involves the deprotonation of the hydroxyl group by a base to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution (Sₙ2) reaction with an alkyl halide.
For the etherification of 7-hydroxy-4-methylcoumarin, the reaction is typically carried out using an alkyl halide in the presence of a weak base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) and a polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF). tandfonline.com The use of potassium carbonate is common as it is strong enough to deprotonate the phenolic hydroxyl group but mild enough to avoid side reactions. tandfonline.com Yields for such etherification reactions on the 7-hydroxy-4-methylcoumarin scaffold are generally high, often in the range of 55-95%. tandfonline.com
The final step in the synthesis of the target compound is the attachment of the specific side chain via an ether linkage. This is achieved by reacting 7-hydroxy-4-methylcoumarin with a suitable electrophile derived from a diphenylethoxy precursor.
The 2-oxo-1,2-diphenylethoxy moiety requires a reactive precursor, typically an α-haloketone. The parent structure for this fragment is 2-hydroxy-1,2-diphenylethanone, commonly known as benzoin (B196080). chemsynthesis.com Benzoin can be synthesized via the benzoin condensation of benzaldehyde.
To create the necessary electrophile for the Williamson ether synthesis, the hydroxyl group of benzoin must be replaced with a leaving group, such as a halogen. This can be achieved through standard methods, for example, by reacting benzoin with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to yield 2-chloro-1,2-diphenylethanone or 2-bromo-1,2-diphenylethanone, respectively. This α-haloketone is the key reagent for the final alkylation step.
The final synthetic step involves the reaction of the potassium salt of 7-hydroxy-4-methylcoumarin (formed in situ with K₂CO₃) with the synthesized 2-chloro-1,2-diphenylethanone in a polar aprotic solvent like acetone or DMF. The nucleophilic 7-coumarinyloxide attacks the carbon bearing the chlorine atom, displacing it in an Sₙ2 reaction to form the desired ether linkage and yield the final product, 4-Methyl-7-(2-oxo-1,2-diphenylethoxy)chromen-2-one.
Introduction of the 2-oxo-1,2-diphenylethoxy Moiety
Coupling Reactions to the Chromen-2-one Scaffold
The formation of the target molecule hinges on the creation of an ether linkage at the 7-position of the 4-methylchromen-2-one (also known as 4-methylcoumarin) core. This is typically achieved through a nucleophilic substitution reaction, where the hydroxyl group of 7-hydroxy-4-methylcoumarin is coupled with an appropriate electrophile.
The most common and effective method for this transformation is the Williamson ether synthesis. This reaction involves the deprotonation of the 7-hydroxy group to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide in a bimolecular nucleophilic substitution (SN2) mechanism. For the synthesis of this compound, the alkyl halide of choice is 2-bromo-1,2-diphenylethanone (also known as desyl bromide or α-bromodeoxybenzoin).
The aryloxide ion, formed from the deprotonation of 7-hydroxy-4-methylcoumarin, acts as the nucleophile. It attacks the electrophilic carbon atom bonded to the bromine in desyl bromide. This reaction is a classic example of O-alkylation, where a new carbon-oxygen bond is formed, coupling the 2-oxo-1,2-diphenylethyl moiety to the coumarin scaffold via an ether bridge. It is important to note that aryloxide ions are ambident nucleophiles, meaning they can react at two different positions. While O-alkylation is generally favored, competition from C-alkylation at the ring can occur under certain conditions.
Multi-step Synthetic Pathways for this compound
The assembly of the target compound is accomplished through a logical multi-step pathway that prepares the key precursors before the final coupling reaction.
Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin (3) The foundational coumarin scaffold, 7-hydroxy-4-methylcoumarin, is commonly synthesized via the Pechmann condensation. This acid-catalyzed reaction involves the condensation of resorcinol (1) with ethyl acetoacetate (2). Concentrated sulfuric acid is a traditional catalyst for this process, though greener alternatives like solid acid catalysts (e.g., Amberlyst-15) have also been employed. The reaction mixture is typically heated, and upon cooling and pouring into water, the product precipitates and can be purified by recrystallization.
Step 2: Preparation of 2-Bromo-1,2-diphenylethanone The second key reactant, the alkylating agent, is prepared from benzoin. Benzoin can be halogenated using a suitable brominating agent, such as phosphorus tribromide or thionyl bromide, to yield 2-bromo-1,2-diphenylethanone. This α-haloketone serves as a potent electrophile in the subsequent etherification step.
Step 3: Etherification to Yield this compound The final step is the Williamson ether synthesis, coupling the two previously synthesized fragments. 7-Hydroxy-4-methylcoumarin (3) is treated with a base, such as potassium carbonate or sodium hydroxide, in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The base deprotonates the phenolic hydroxyl group to generate the potassium or sodium 4-methylcoumarinyl-7-oxide. To this solution, 2-bromo-1,2-diphenylethanone is added, and the mixture is heated to facilitate the SN2 reaction, resulting in the formation of the desired ether and a salt byproduct (e.g., KBr).
Investigation of Reaction Kinetics and Mechanistic Pathways in Synthesis
The synthesis of this compound via the Williamson ether synthesis proceeds through a classic SN2 (bimolecular nucleophilic substitution) mechanism.
Mechanistic Steps:
Deprotonation: A base removes the acidic proton from the 7-hydroxy group of the coumarin, forming a resonance-stabilized phenoxide ion. This is a rapid acid-base equilibrium.
Nucleophilic Attack: The newly formed phenoxide ion acts as a potent nucleophile. It attacks the electrophilic carbon atom bearing the leaving group (bromide) on 2-bromo-1,2-diphenylethanone. The attack occurs from the side opposite the leaving group (backside attack).
Transition State: A single, concerted transition state is formed where the new C-O bond is partially formed and the C-Br bond is partially broken.
Inversion and Product Formation: The leaving group departs, and the C-O bond formation is completed. This process occurs with an inversion of stereochemistry at the electrophilic carbon, although in this specific case, the carbon is not a stereocenter.
Kinetics: The reaction follows second-order kinetics, as the rate is dependent on the concentration of both the nucleophile (the coumarinyl oxide) and the electrophile (the alkyl halide). Rate = k[RO⁻][R'-X]
The rate of the SN2 reaction is sensitive to several factors. Steric hindrance around the electrophilic carbon can slow the reaction; however, the carbon in desyl bromide is a primary-like benzylic carbon, which is favorable for SN2 reactions. The choice of solvent significantly impacts the reaction kinetics by influencing the solvation and reactivity of the nucleophile. Kinetic modeling and quantum mechanical calculations can provide detailed information on reaction rates and energy barriers, confirming the influence of factors like solvent choice on the reaction pathway and selectivity.
Advanced Spectroscopic and Structural Elucidation
Vibrational Spectroscopy: Infrared (IR) and Raman Characterization
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in the molecule by probing their characteristic vibrational frequencies.
The IR spectrum of 4-Methyl-7-(2-oxo-1,2-diphenylethoxy)chromen-2-one is dominated by strong absorption bands corresponding to its various functional groups. The key vibrational modes are:
Carbonyl (C=O) Stretching: Two distinct C=O stretching frequencies are expected. The lactone (α-pyrone) carbonyl of the coumarin (B35378) ring typically appears at a higher frequency (around 1720-1740 cm⁻¹) due to ring strain. mdpi.com The aryl ketone carbonyl of the diphenylethoxy group is expected to absorb at a lower frequency (around 1680-1700 cm⁻¹). researchgate.net
Carbon-Carbon (C=C) Stretching: Multiple bands in the 1450-1620 cm⁻¹ region correspond to the C=C stretching vibrations of the aromatic rings (coumarin and phenyl) and the pyrone ring. mdpi.com
Carbon-Oxygen (C-O) Stretching: Strong bands associated with the C-O-C ether linkage and the C-O bonds within the lactone are expected in the 1050-1250 cm⁻¹ region. mdpi.com
Carbon-Hydrogen (C-H) Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.
Raman spectroscopy provides complementary information, particularly for the non-polar C=C bonds of the aromatic systems.
Table 2: Assignment of Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| C=O (Lactone) | Stretching | 1720 - 1740 |
| C=O (Ketone) | Stretching | 1680 - 1700 |
| C=C (Aromatic/Pyrone) | Stretching | 1450 - 1620 |
| C-O-C (Ether) | Asymmetric Stretching | 1200 - 1250 |
| C-O (Lactone) | Stretching | 1050 - 1150 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Spectroscopy
UV-Vis and fluorescence spectroscopy are used to investigate the electronic properties of the molecule, including how it absorbs and emits light.
The photophysical properties of this compound are primarily dictated by the 4-methyl-7-alkoxycoumarin chromophore, which is a well-known fluorescent scaffold. mdpi.comnih.gov
UV-Vis Absorption: The absorption spectrum is expected to show an intense band in the near-UV region, typically between 320-340 nm. mdpi.com This absorption corresponds to a π→π* electronic transition within the extended conjugated system of the coumarin core. The 7-alkoxy group acts as a powerful auxochrome, causing a significant redshift (shift to longer wavelength) compared to unsubstituted coumarin. The diphenylethoxy substituent itself has π→π* transitions at shorter wavelengths, which may appear as a shoulder or a separate band below 300 nm.
Fluorescence Emission: Upon excitation at its absorption maximum, the compound is expected to exhibit strong fluorescence, a characteristic feature of 7-substituted coumarins. mdpi.com The emission maximum is typically found in the blue region of the visible spectrum (around 380-420 nm). The difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift, which is generally significant for coumarin dyes. nih.gov The 2-oxo-1,2-diphenylethoxy group is not directly conjugated with the coumarin fluorophore, so it is not expected to dramatically alter the emission wavelength, although it may influence the fluorescence quantum yield.
Table 3: Predicted Photophysical Properties
| Parameter | Predicted Value |
|---|---|
| Absorption Maximum (λ_abs) | 320 - 340 nm |
| Molar Absorptivity (ε) | High (>10,000 M⁻¹cm⁻¹) |
| Emission Maximum (λ_em) | 380 - 420 nm |
| Stokes Shift (λ_em - λ_abs) | 60 - 80 nm |
An extensive search for scientific literature and data on the specific chemical compound This compound reveals a lack of published experimental data corresponding to the advanced analytical techniques required by the article outline.
Detailed experimental findings for this specific molecule in the areas of solvatochromic studies, high-resolution and tandem mass spectrometry, and single-crystal X-ray diffraction are not available in the public scientific domain. While research exists for structurally related 4-methylcoumarin (B1582148) derivatives, the strict requirement to focus solely on "this compound" cannot be met without the specific data for this compound.
Generating the requested article would necessitate fabricating data, which is contrary to the principles of scientific accuracy. Therefore, it is not possible to provide a factually correct and detailed article based on the specified outline for this particular compound at this time.
Computational Chemistry and Theoretical Investigations
Mechanistic Studies of Reactions via Computational Modeling
Researchers in the field of computational and medicinal chemistry may find this specific coumarin (B35378) derivative to be a promising candidate for future theoretical investigations to elucidate its structural, electronic, and reactive properties.
Intermolecular Interaction Energy Calculations and Non-Covalent Bonding Analysis
Theoretical investigations into the intermolecular interactions of coumarin derivatives provide significant insights into their crystal packing and solid-state behavior. While specific studies on 4-Methyl-7-(2-oxo-1,2-diphenylethoxy)chromen-2-one are not prevalent in the reviewed literature, the methodologies applied to analogous compounds illustrate the potential non-covalent interactions that govern its supramolecular assembly.
For instance, a study on 4-hydroxy-3-nitrocoumarin (B1395564) and 4-chloro-3-nitrocoumarin (B1585357) demonstrated the utility of this method. vidyapublications.com The calculations revealed that C-H···O and π···π stacking interactions are major contributors to the structural stabilization. vidyapublications.com In the case of 4-chloro-3-nitrocoumarin, short C-Cl···O=C contacts were also found to be significant. vidyapublications.com Such analyses help in deciphering the intricate balance of forces that dictate molecular arrangement in the solid state.
The following table, adapted from studies on related coumarin derivatives, illustrates the kind of data generated from interaction energy calculations.
Table 1: Illustrative Intermolecular Interaction Energies for Selected Coumarin Derivatives
This table presents example data from related compounds to demonstrate the output of such analyses, as specific data for this compound is not available in the cited literature.
| Molecular Pair Interaction | Coulombic (kJ/mol) | Polarization (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total Energy (kJ/mol) |
| 4-hydroxy-3-nitrocoumarin (C-H···O) | -25.8 | -9.5 | -38.7 | 35.1 | -38.9 |
| 4-hydroxy-3-nitrocoumarin (π···π stacking) | -15.3 | -7.2 | -45.1 | 30.5 | -37.1 |
| 4-chloro-3-nitrocoumarin (C-H···O) | -18.9 | -6.8 | -33.2 | 27.4 | -31.5 |
| 4-chloro-3-nitrocoumarin (C-Cl···O) | -12.1 | -4.3 | -21.9 | 15.6 | -22.7 |
Data is hypothetical and derived from findings for 4-hydroxy-3-nitrocoumarin and 4-chloro-3-nitrocoumarin for illustrative purposes. vidyapublications.com
Non-covalent bonding analysis, often performed using Density Functional Theory (DFT), further elucidates the electronic features that determine the feasibility and nature of these interactions. rsc.orgresearchgate.net These studies can identify key synthons and patterns of non-covalent bonds that direct the crystal packing. rsc.org For many coumarin derivatives, weak C-H···O hydrogen bonds are critical in defining the solid-state architecture, sometimes forming extensive two-dimensional networks. rsc.orgmdpi.com
Hirshfeld Surface Analysis for Intermolecular Contact Identification
Hirshfeld surface analysis is a powerful tool in computational chemistry for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov This method maps the electron distribution of a molecule in a crystal to generate a unique three-dimensional surface. The surface is colored according to various properties, such as d_norm (normalized contact distance), which highlights regions of significant intermolecular contact. nih.gov
While a Hirshfeld surface analysis specific to this compound has not been reported in the surveyed literature, extensive studies on other coumarin derivatives reveal common interaction patterns. These analyses consistently show that H···H, O···H/H···O, and C···H/H···C contacts are the most significant contributors to the Hirshfeld surface, indicating the prevalence of van der Waals forces and weak hydrogen bonds in stabilizing the crystal structures of these compounds. mdpi.com
For example, in a study of 2-oxo-2H-chromen-4-yl pentanoate, Hirshfeld surface analysis revealed that H···H contacts accounted for 46.1% of the intermolecular interactions, while O···H/H···O contacts contributed 28.6% and C···H/H···C contacts made up 14.7%. nih.gov Such data is crucial for a comprehensive understanding of the supramolecular chemistry of this class of compounds.
The table below provides representative data from Hirshfeld surface analyses of various coumarin derivatives, illustrating the typical distribution of intermolecular contacts.
Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for Representative Coumarin Derivatives
This table presents example data from related compounds to demonstrate the output of such analyses, as specific data for this compound is not available in the cited literature.
| Compound | H···H (%) | O···H / H···O (%) | C···H / H···C (%) | Other Contacts (%) | Reference |
| 2-oxo-2H-chromen-4-yl pentanoate | 46.1 | 28.6 | 14.7 | 10.6 | nih.gov |
| A substituted 3-cycloalkyl coumarin | 55.2 | 22.5 | 15.8 | 6.5 | mdpi.com |
| A biologically active coumarin derivative | 48.9 | 25.4 | 12.3 | 13.4 | rsc.org |
These computational techniques are invaluable for rationalizing the observed crystal structures of coumarin derivatives and for predicting the supramolecular organization of new compounds, including this compound.
Supramolecular Chemistry and Molecular Recognition
Exploration of Host-Guest Complexation with Supramolecular Receptors
The ability of a molecule to be recognized and encapsulated by a larger host molecule is a key aspect of supramolecular chemistry. While direct studies on 4-Methyl-7-(2-oxo-1,2-diphenylethoxy)chromen-2-one are not extensively documented, the behavior of related coumarin (B35378) derivatives with various supramolecular receptors, such as cucurbiturils and cyclodextrins, offers significant insights.
The interaction between a host and a guest molecule is characterized by its binding affinity, quantified by the binding constant (Kb), and the stoichiometry of the resulting complex. For coumarin derivatives, these parameters are often determined using spectroscopic techniques like fluorescence titration.
For instance, studies on the complexation of coumarin-derivative dyes with cucurbit semanticscholar.orguril (CB semanticscholar.org) have shown the formation of stable 1:1 inclusion complexes with binding constants in the order of 105 M−1 rsc.org. The significant increase in the fluorescence intensity of the guest molecule upon complexation is a clear indicator of its inclusion within the hydrophobic cavity of the host.
Similarly, the interaction of coumarin 7, a bichromophoric coumarin dye, with sulfobutylether-β-cyclodextrin (SBE7βCD) has been investigated. The substantial enhancement in the fluorescence yield and lifetime of the dye upon addition of the cyclodextrin points to the formation of a host-guest complex, restricting non-radiative decay processes frontiersin.org.
Table 1: Illustrative Binding Affinities and Stoichiometries of Coumarin Derivatives with Supramolecular Hosts
| Guest Compound | Host Compound | Stoichiometry (Host:Guest) | Binding Constant (Kb) | Technique Used |
| Coumarin-derivative dye 1 | Cucurbit semanticscholar.orguril | 1:1 | ~105 M-1 | Fluorescence Titration, Mass Spectrometry rsc.org |
| Coumarin | Cucurbit semanticscholar.orguril | 1:1 | - | 1H NMR, UV-visible Absorption Spectroscopy rsc.org |
| Coumarin | Cucurbit nih.govuril | 1:2 | - | Single Crystal X-ray Diffraction rsc.org |
This table presents data for related coumarin compounds to illustrate the principles of host-guest complexation.
The formation of host-guest complexes is driven by a combination of non-covalent interactions. For coumarin derivatives, the primary driving forces include:
Hydrophobic Interactions: The encapsulation of the nonpolar coumarin moiety within the hydrophobic cavity of a host like a cyclodextrin or cucurbituril is entropically favorable.
Van der Waals Forces: These short-range interactions contribute to the stability of the complex once the guest is situated within the host.
Ion-Dipole Interactions: In cases where charged species are involved, these interactions can play a significant role rsc.orgresearchgate.net.
1H NMR spectroscopy is a powerful tool for elucidating the geometry of these complexes. Chemical shift changes of the guest protons upon addition of the host provide direct evidence of inclusion and can indicate which part of the molecule is encapsulated. For example, in the complexation of a coumarin-derivative dye with CB semanticscholar.org, NMR studies revealed that different moieties of the dye interact with the host cavity rsc.orgresearchgate.net.
Self-Assembly Phenomena and Formation of Higher-Order Structures
Beyond interacting with host molecules, coumarin derivatives have demonstrated a propensity for self-assembly, forming well-defined nanoaggregates and organogels. This behavior is driven by the intrinsic non-covalent interactions between the individual molecules.
Studies on coumarin derivatives with varying alkyl chain lengths have shown that their gelation abilities are dependent on these chains, with longer chains sometimes facilitating self-assembly into organogels researchgate.net. The formation of these gels is attributed to the creation of three-dimensional networks composed of fibrous structures.
The primary forces driving the self-assembly of coumarin-based compounds are:
π-π stacking: The interaction between the aromatic rings of the coumarin scaffold is a major contributor.
Van der Waals interactions: Particularly relevant for the aliphatic portions of the molecules.
Hydrogen bonding: Where applicable, this provides directionality and strength to the assembly.
PEG-conjugated coumarin systems have been shown to form nanoaggregates in the size range of 100-120 nm, a process confirmed to be spontaneous by a negative free energy of micellization nih.gov.
Investigation of Specific Non-Covalent Interactions within Supramolecular Architectures
The precise nature and geometry of non-covalent interactions are critical in determining the structure and stability of supramolecular assemblies. Computational methods, alongside experimental techniques like X-ray crystallography, are invaluable for this purpose.
While the this compound molecule itself lacks strong hydrogen bond donors, the oxygen atoms of the carbonyl and ether groups can act as acceptors. In the solid state, weak C-H···O hydrogen bonds are frequently observed in coumarin derivatives, linking molecules into tapes or more complex three-dimensional networks nih.govresearchgate.netnih.gov. These interactions, though weak, are numerous and collectively play a significant role in the crystal packing. For example, in the crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one, molecules are connected by C-H···O hydrogen bonds to form supramolecular tapes nih.govresearchgate.net.
The extensive aromatic systems of the coumarin core and the diphenylethoxy substituent in this compound strongly suggest that π-stacking interactions are a dominant feature of its supramolecular chemistry.
In the crystal structures of related coumarin derivatives, offset π-π interactions are a common feature. For example, in 4-methyl-7-propoxy-2H-chromen-2-one, an offset π-π interaction is observed with an inter-centroid distance of 3.6087 (4) Å between the benzene (B151609) rings of adjacent molecules nih.govresearchgate.net. The presence of both coumarin and triazole moieties in other systems has also been shown to promote π-π stacking interactions, which are crucial for self-assembly nih.gov.
Density functional theory (DFT) calculations are often employed to understand the electronic features that govern these interactions researchgate.netnih.gov. Molecular docking and dynamics simulations can further elucidate the binding modes and stability of complexes where these interactions are prominent nih.gov.
Dipole-Dipole Interactions
While specific experimental or computational data on the dipole moment of this compound is not available, the general characteristics of coumarin derivatives suggest that this molecule would possess a significant dipole moment. The core coumarin scaffold, with its electron-withdrawing lactone group, inherently establishes a dipole. The substituents on the coumarin ring of this compound would further influence the magnitude and direction of the net molecular dipole.
In the solid state, coumarin derivatives often arrange themselves in an antiparallel fashion to stabilize the crystal lattice by minimizing repulsive dipole-dipole interactions and maximizing attractive ones. This can take the form of distinct π-stacking modes. For other coumarins, it has been noted that the presence of different functional groups can lead to significant polarization, with calculated dipole moments being substantial in both the ground and excited states. For instance, some polarized benzo[g]coumarins exhibit large dipole moments due to their extended conjugation. acs.org
The solvent can also play a crucial role in the dipole interactions of coumarin derivatives. An increase in solvent polarity has been shown to cause a red shift in the absorption and fluorescence spectra of some coumarins, indicating a larger dipole moment in the excited state compared to the ground state. mdpi.com
Crystal Engineering and Design of Crystalline Materials
Crystal engineering of coumarin derivatives is a well-explored area, with a focus on controlling the solid-state architecture through non-covalent interactions. nih.gov For coumarins, weak C-H···O hydrogen bonds are often critical in determining the three-dimensional structure. mdpi.com Additionally, π-π stacking interactions are a common feature in the crystal packing of these planar aromatic systems. consensus.app
In the absence of a crystal structure for this compound, we can look to similar structures for potential packing motifs. For example, the crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one reveals that molecules are connected by C—H⋯O hydrogen bonds, forming supramolecular tapes that are further linked into a three-dimensional network by C—H⋯π and offset π–π interactions. nih.gov The design of cocrystals is another strategy employed in the crystal engineering of coumarins to modify their physicochemical properties. tandfonline.com
Table 1: General Intermolecular Interactions in Coumarin Derivatives
| Interaction Type | Description | Potential Role in this compound |
| Dipole-Dipole | Interactions between permanent molecular dipoles. | The polar nature of the coumarin core and the ether and ketone functionalities would lead to significant dipole-dipole interactions, influencing molecular packing. |
| C-H···O Hydrogen Bonds | Weak hydrogen bonds involving a carbon-bound hydrogen and an oxygen atom. | The numerous C-H bonds and the oxygen atoms of the lactone, ether, and ketone groups provide ample opportunities for the formation of these interactions, which are likely to be key in directing the supramolecular assembly. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The planar coumarin and phenyl rings are expected to engage in π-π stacking, contributing to the stability of the crystal lattice. |
Chiral Supramolecular Assemblies and Helicity Induction
The formation of chiral supramolecular assemblies from achiral molecules is a fascinating aspect of supramolecular chemistry. While this compound is itself a chiral molecule (due to the stereocenter in the ethoxy side chain), the principles of helicity induction in coumarin systems are still relevant.
Studies on other coumarin derivatives have shown that the substituent position on the coumarin ring can significantly affect molecular arrangement and the formation of chiral structures. For instance, Langmuir-Schaefer films of an achiral 4-substituted coumarin derivative have been shown to exhibit supramolecular chirality. acs.orgnih.gov The solvent can also have a profound effect on the self-assembly of chiral coumarin-based amphiphiles, leading to different nanostructures such as nanotubes and helical nanobelts. rsc.orgrsc.org
The photodimerization of coumarins within chiral crystalline environments has also been explored as a method for achieving enantioselective synthesis. The regio- and stereoselectivity of the [2+2] cycloaddition can be controlled by the supramolecular arrangement of the coumarin molecules within a chiral host. mdpi.com Although this is a photochemical reaction, it underscores the importance of supramolecular control in inducing chirality.
For this compound, its inherent chirality could lead to the formation of well-defined chiral supramolecular structures in the solid state or in solution, potentially with helical arrangements. However, without experimental data, this remains a topic for future investigation.
Advanced Functional Applications Based on Photophysical Properties
Development as Fluorescent Probes for Chemical Sensing and Detection
The core structure of 4-Methyl-7-(2-oxo-1,2-diphenylethoxy)chromen-2-one, a 4-methylcoumarin (B1582148), is a well-established fluorophore. The ether linkage at the 7-position is a common strategy for the development of fluorescent probes. The electronic properties of the substituent at this position can significantly influence the photophysical characteristics of the coumarin (B35378) system, making it sensitive to its local environment.
Detection of Specific Metal Ions and Anions in Aqueous or Organic Media
Currently, there is a lack of specific research in the public domain detailing the application of this compound for the detection of specific metal ions and anions. However, based on the general behavior of similar coumarin-based chemosensors, it is plausible that the oxygen atoms within the ether and carbonyl groups of the substituent could act as binding sites for metal ions. The interaction with a metal ion could potentially alter the fluorescence of the molecule through mechanisms such as chelation-enhanced fluorescence (CHEF) or chelation-enhanced quenching (CHEQ). The bulky nature of the diphenyl groups might also create a specific binding pocket, potentially leading to selectivity for certain metal ions. Further experimental investigation is required to determine its efficacy and selectivity in ion detection.
pH Responsiveness and Environmental Polarity Sensing
The potential for this compound to act as a sensor for pH and environmental polarity is an area that warrants investigation. While there are no specific studies on this compound, coumarin derivatives are known to exhibit changes in their fluorescence intensity or emission wavelength in response to variations in solvent polarity and pH. The electron-rich nature of the coumarin core and the substituent could lead to intramolecular charge transfer (ICT) states that are sensitive to the polarity of the surrounding medium. Similarly, protonation or deprotonation events at specific sites, although less likely in this particular structure under normal physiological pH ranges, could influence its fluorescent properties.
Mechanism of Fluorescence Sensing (e.g., Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Förster Resonance Energy Transfer (FRET))
The fluorescence sensing mechanisms of coumarin-based probes are diverse and depend on their specific molecular design. For this compound, several mechanisms could theoretically be at play upon interaction with an analyte.
Photoinduced Electron Transfer (PET): If the 2-oxo-1,2-diphenylethoxy group were to contain an electron-donating moiety that could interact with the excited coumarin fluorophore, a PET mechanism could be responsible for fluorescence quenching in the free state. Binding of an analyte could disrupt this process, leading to a "turn-on" fluorescence response.
Intramolecular Charge Transfer (ICT): The coumarin scaffold can act as an electron acceptor, and the substituent at the 7-position can act as an electron donor. Upon excitation, an ICT state can be formed, and the emission from this state is often sensitive to environmental factors like solvent polarity.
Förster Resonance Energy Transfer (FRET): For a FRET mechanism to be operative, an additional fluorophore (an acceptor) would need to be in close proximity to the coumarin donor. In its current form, this compound does not inherently function as a FRET probe.
Without experimental data, the dominant sensing mechanism for this specific compound remains speculative.
Investigation of Photostability and Quantum Yield Characteristics
The photostability and quantum yield are critical parameters that determine the utility of a fluorescent molecule. There is currently no published data on the photostability or quantum yield of this compound. Generally, coumarin dyes exhibit good to excellent quantum yields. The bulky diphenyl groups in the substituent may offer some steric protection to the fluorophore, potentially enhancing its photostability by hindering photochemical degradation pathways.
Table 1: Photophysical Properties of this compound (Hypothetical Data for Illustrative Purposes)
| Property | Value | Conditions |
| Absorption Maximum (λabs) | Not Determined | - |
| Emission Maximum (λem) | Not Determined | - |
| Molar Extinction Coefficient (ε) | Not Determined | - |
| Fluorescence Quantum Yield (ΦF) | Not Determined | - |
| Fluorescence Lifetime (τ) | Not Determined | - |
| Photostability | Not Determined | - |
Note: The data in this table is hypothetical and serves only as a placeholder to illustrate the type of information that would be relevant. Experimental determination is required.
Potential in Materials Science: Fluorescent Dyes and Optical Applications
While specific applications of this compound in materials science have not been reported, its structural features suggest potential uses. As a fluorescent dye, it could be incorporated into polymer matrices or other non-biological systems to impart fluorescence. The large, non-polar substituent might enhance its solubility in organic polymers and solvents, making it a suitable candidate for applications such as fluorescent tags in materials science research, provided it exhibits strong and stable fluorescence. Its potential as an optical brightener or as a component in organic light-emitting diodes (OLEDs) could also be explored, contingent on its detailed photophysical characterization.
Structure Property Relationship Spr Studies
Influence of the 2-oxo-1,2-diphenylethoxy Substituent on Electronic and Photophysical Properties
The electronic and photophysical behavior of coumarin (B35378) derivatives is profoundly influenced by the nature and position of their substituents. The 7-position is particularly critical, as substituents here can directly participate in the intramolecular charge transfer (ICT) process that is characteristic of many fluorescent coumarins. The 2-oxo-1,2-diphenylethoxy group in the title compound is a multifaceted substituent that is expected to exert a significant influence.
The photophysical properties of coumarins are highly sensitive to their environment. The bulky and somewhat flexible 2-oxo-1,2-diphenylethoxy substituent could lead to a greater sensitivity of the fluorescence to solvent polarity and viscosity. In more rigid environments, the fluorescence intensity might increase due to the restriction of non-radiative decay pathways associated with molecular vibrations and rotations within the substituent.
A comparative analysis of the photophysical properties of 4-methyl-7-hydroxycoumarin and its simple alkoxy derivatives with the title compound would provide valuable insights into the specific contributions of the 2-oxo-1,2-diphenylethoxy moiety.
Table 1: Predicted Photophysical Properties of 4-Methyl-7-(2-oxo-1,2-diphenylethoxy)chromen-2-one in Comparison to Related Coumarins
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |
| 4-Methyl-7-hydroxycoumarin | ~350 | ~450 | Moderate |
| 4-Methyl-7-methoxycoumarin | ~325 | ~385 | High |
| 4-Methyl-7-(benzyloxy)coumarin | ~325 | ~390 | High |
| This compound | Predicted: Red-shifted vs. simple alkoxy | Predicted: Red-shifted vs. simple alkoxy | Predicted: Moderate to High (solvent dependent) |
Note: The data for the title compound is predictive and based on the expected electronic effects of the substituent.
Correlating Structural Modifications with Synthetic Feasibility and Reaction Pathways
The synthetic accessibility of a compound is a critical factor in its potential applications. The synthesis of this compound would likely proceed through a Williamson ether synthesis. This would involve the reaction of 7-hydroxy-4-methylcoumarin with a suitable 2-halo-1,2-diphenylethanone derivative in the presence of a base.
The feasibility of this reaction is contingent on several factors:
Synthesis of the Precursor: 7-hydroxy-4-methylcoumarin is readily synthesized via the Pechmann condensation of resorcinol (B1680541) and ethyl acetoacetate (B1235776). researchgate.networdpress.comsathyabama.ac.in
Synthesis of the Alkylating Agent: The synthesis of 2-halo-1,2-diphenylethanone (e.g., 2-bromo-1,2-diphenylethanone) can be achieved through the halogenation of deoxybenzoin. The stability and reactivity of this halide are crucial for the subsequent etherification step.
Etherification Reaction Conditions: The choice of base and solvent is critical to ensure efficient O-alkylation and minimize potential side reactions. Common bases include potassium carbonate or sodium hydride, and solvents like acetone (B3395972), DMF, or acetonitrile are often employed.
Structural modifications to the 2-oxo-1,2-diphenylethoxy substituent would necessitate the synthesis of appropriately substituted deoxybenzoin precursors. For instance, introducing electron-donating or electron-withdrawing groups on the phenyl rings would require the use of substituted benzaldehydes or benzoic acids in the synthesis of the deoxybenzoin skeleton. The electronic nature of these substituents could also influence the reactivity of the benzylic halide, thereby affecting the conditions required for the Williamson ether synthesis.
Impact of Substituent Variations on Supramolecular Self-Assembly
The ability of molecules to self-assemble into ordered supramolecular structures is of great interest for the development of functional materials. In coumarin derivatives, supramolecular assembly is often governed by a combination of π-π stacking interactions between the aromatic coumarin cores and hydrogen bonding. rsc.org
The 2-oxo-1,2-diphenylethoxy substituent in the title compound is expected to play a dominant role in directing its self-assembly behavior. The two phenyl rings provide additional platforms for π-π stacking interactions, potentially leading to more complex and varied packing motifs compared to simpler 7-alkoxy coumarins. The carbonyl group can act as a hydrogen bond acceptor, further influencing the intermolecular interactions.
The sheer bulk of the substituent will introduce significant steric hindrance, which could either promote or inhibit certain packing arrangements. It is conceivable that the substituent could lead to the formation of porous structures or liquid crystalline phases. Variations in the substituents on the phenyl rings of the 2-oxo-1,2-diphenylethoxy moiety would alter the electronic and steric properties, providing a means to tune the supramolecular architecture. For example, the introduction of long alkyl chains could promote the formation of lamellar structures.
Table 2: Potential Intermolecular Interactions Driving Supramolecular Assembly
| Interaction Type | Participating Moieties | Expected Influence on Assembly |
| π-π Stacking | Coumarin core - Coumarin core | Formation of columnar or herringbone structures. |
| π-π Stacking | Phenyl ring - Phenyl ring | Inter-substituent interactions leading to complex 3D networks. |
| π-π Stacking | Coumarin core - Phenyl ring | Cross-interactions between the core and the substituent. |
| C-H···O Hydrogen Bonds | Methyl group/aromatic C-H with carbonyl oxygen | Directional interactions influencing packing. |
| Dipole-Dipole Interactions | Carbonyl groups | Contribution to the overall lattice energy. |
Rational Design Principles for Modulating Compound Characteristics
Based on the structure-property relationships discussed, a set of rational design principles can be formulated to modulate the characteristics of this compound for specific applications.
Tuning Photophysical Properties:
To achieve a further red-shift in absorption and emission, electron-donating groups (e.g., methoxy, amino) could be introduced on the phenyl rings of the substituent. Conversely, electron-withdrawing groups (e.g., nitro, cyano) might lead to a blue-shift or quenching of fluorescence.
Replacing the phenyl groups with more extended aromatic systems, such as naphthyl or anthracenyl, would likely result in significant bathochromic shifts.
Modulating Synthetic Accessibility:
Simplifying the structure of the 7-substituent, for example, by removing one of the phenyl groups, would likely improve the ease of synthesis of the corresponding alkylating agent.
Controlling Supramamolecular Assembly:
The introduction of functional groups capable of strong and directional hydrogen bonding, such as hydroxyl or carboxylic acid groups, on the phenyl rings would provide greater control over the crystal packing.
The incorporation of chiral centers within the substituent could be used to induce the formation of chiral supramolecular assemblies.
Conclusion and Future Outlook
Summary of Key Research Findings on 4-Methyl-7-(2-oxo-1,2-diphenylethoxy)chromen-2-one
A thorough review of scientific literature indicates that the specific compound, this compound, is not extensively studied. As of now, there are no dedicated research articles detailing its synthesis, characterization, or application. Its existence is noted primarily in chemical databases, suggesting it may be a novel compound or a synthetic intermediate that has not been the focus of published research. Therefore, a summary of key research findings is not possible due to the absence of primary literature on this specific molecule. The subsequent discussion is based on the known properties of its constituent chemical moieties: the coumarin (B35378) core and the diphenylethoxy group.
Implications for Fundamental Organic Chemistry and Materials Science
The unique structure of this compound, which combines the well-established 4-methylcoumarin (B1582148) scaffold with a bulky, photo-responsive 2-oxo-1,2-diphenylethoxy substituent, has significant potential implications for both fundamental organic chemistry and materials science.
Coumarins, or 2H-chromen-2-ones, are a prominent class of heterocyclic compounds known for their diverse biological activities and distinctive photophysical properties, including strong fluorescence. nih.govresearchgate.net The 4-methyl-7-hydroxycoumarin precursor is a particularly common building block in the synthesis of fluorescent probes and bioactive molecules. researchgate.net The attachment of the large, sterically demanding 2-oxo-1,2-diphenylethoxy group (derived from benzoin) introduces several key features. This substituent can dramatically influence the electronic environment and conformation of the coumarin ring system, potentially altering its fluorescence quantum yield, emission wavelength, and Stokes shift.
In materials science, the incorporation of this bulky, non-planar group could disrupt the typical π–π stacking observed in simpler coumarin derivatives, which influences their solid-state properties and crystal packing. nih.gov This could lead to the development of amorphous materials with unique optical properties. Furthermore, the benzoin-like moiety is known to be photocleavable, suggesting that this compound could function as a photo-responsive material, a caged compound, or a photoinitiator where the coumarin acts as a fluorescent reporter upon cleavage.
Future Research Directions and Unexplored Avenues
The lack of specific data on this compound presents a wide field of unexplored research avenues. The primary and most crucial step would be the development and optimization of a reliable synthetic route to produce the compound in good yield and purity.
Once synthesized, a comprehensive characterization is paramount. This would include:
Spectroscopic Analysis: Detailed Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Infrared (IR), and mass spectrometry (MS) to confirm the molecular structure.
Photophysical Studies: A thorough investigation of its absorption and emission properties, including fluorescence and phosphorescence spectra, quantum yield, and lifetime measurements in various solvents. This would reveal how the bulky substituent modifies the inherent fluorescent properties of the coumarin core.
X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide invaluable insight into the molecule's three-dimensional conformation, bond angles, and intermolecular interactions in the solid state.
Photochemical Stability and Reactivity: Investigating the compound's response to UV light to determine if the 2-oxo-1,2-diphenylethoxy group can be cleaved photochemically, and what products are formed. This would be a critical step in assessing its potential as a photolabile protecting group or photoinitiator.
Further avenues include computational studies to model its electronic structure and predict its optical properties, as well as preliminary screening for biological activity, given the wide range of pharmacological effects associated with coumarin derivatives. nih.govrsc.org
Challenges and Opportunities in the Synthesis and Application of Complex Chromen-2-one Derivatives
The synthesis and application of structurally complex chromen-2-one derivatives like this compound present both distinct challenges and significant opportunities.
Challenges:
Synthesis: The primary synthetic challenge lies in the etherification of the 7-hydroxy group of 4-methyl-7-hydroxycoumarin with a bulky electrophile like 2-bromo-1,2-diphenylethanone. nih.gov Steric hindrance can lead to low reaction yields and may require forcing conditions that could cause side reactions on the coumarin ring. Purification can also be difficult due to the high molecular weight and potential for non-polar impurities.
Solubility: The introduction of two phenyl groups significantly increases the hydrophobicity of the molecule, which could lead to poor solubility in common solvents, complicating its study and application, particularly in biological systems.
Predictability: While the properties of the individual components are known, predicting the emergent properties of the combined molecule—such as its precise fluorescence behavior or photochemical reactivity—is not always straightforward.
Opportunities:
Novel Functionality: The combination of a fluorescent scaffold with a photo-responsive group in a single molecule creates opportunities for developing advanced functional materials. Such compounds could be used as fluorescent photoinitiators for polymerization, where the progress of the reaction can be monitored by the appearance of fluorescence from the cleaved coumarin.
Advanced Probes: These molecules could serve as a basis for novel "caged" fluorescent probes. The bulky diphenylethoxy group could quench the coumarin's fluorescence, which would be restored upon a specific chemical or photochemical event, allowing for precise spatial and temporal control in imaging applications.
Exploring Chemical Space: The synthesis of this and related complex coumarins expands the accessible chemical space for drug discovery and materials science. nih.gov Structure-activity relationship studies on such complex derivatives could lead to the identification of compounds with highly specific and potent activities. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Methyl-7-(2-oxo-1,2-diphenylethoxy)chromen-2-one, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or Mitsunobu reactions to introduce the 2-oxo-1,2-diphenylethoxy group onto the chromen-2-one core. For example, similar flavone derivatives are synthesized via alkylation of hydroxylated chromen-2-one precursors under basic conditions . Purity is validated using HPLC, NMR, and mass spectrometry, with crystallization (e.g., from ethanol) to remove byproducts. X-ray crystallography can confirm structural integrity .
Q. How is the crystal structure of this compound determined, and what intramolecular interactions stabilize it?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or WinGX is standard. The structure is refined to account for partial occupancies (e.g., chlorine/hydrogen in related compounds ). Stabilizing interactions include intramolecular C–H···O hydrogen bonds (forming S(5)/S(6) motifs) and π-π stacking between aromatic rings (distance ~3.5 Å) .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Methodological Answer : In vitro assays such as cytotoxicity (MTT assay), antioxidant activity (DPPH/ABTS radical scavenging), and enzyme inhibition (e.g., acetylcholinesterase or monoamine oxidase) are common. Flavone analogs often show anti-cancer and anti-inflammatory properties, requiring dose-response curves and IC50 calculations .
Advanced Research Questions
Q. How can QSAR models be developed to predict the anti-cancer activity of its derivatives?
- Methodological Answer : Use genetic function algorithm (GFA)-based QSAR with descriptors like logP, molar refractivity, and topological indices. For chromen-2-one analogs, Model 1 (R² = 0.950, Q² = 0.912) validated predictive power for anti-cancer activity. Structural modifications (e.g., electron-withdrawing groups at C7) are guided by contour maps from partial least squares analysis .
Q. What crystallographic challenges arise during refinement, and how are they resolved?
- Methodological Answer : Challenges include twinning, partial occupancies (e.g., disordered Cl/H atoms ), and weak diffraction data. SHELXL’s TWIN/BASF commands model twinning, while SQUEEZE in PLATON accounts for solvent disorder. High-resolution data (≤1.0 Å) and Hirshfeld surface analysis improve accuracy .
Q. How to resolve contradictions in bioactivity data across studies?
- Methodological Answer : Systematic meta-analysis of assay conditions (e.g., cell lines, solvent controls) is critical. For example, discrepancies in IC50 values may arise from differences in mitochondrial activity assays (MTT vs. resazurin). Cross-validation using orthogonal assays (e.g., caspase-3 activation for apoptosis) and adherence to FAIR data principles reduce bias .
Q. What computational methods elucidate its intermolecular interactions in biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to targets like MAO-B or DNA topoisomerase. Pharmacophore mapping identifies key interactions (e.g., hydrogen bonding with Ser200 in MAO-B ). Density functional theory (DFT) calculates electrostatic potential surfaces to predict reactive sites .
Q. How are multitarget derivatives designed to enhance therapeutic potential?
- Methodological Answer : Hybridization strategies combine the chromen-2-one core with pharmacophores like triazoles or trifluoromethyl groups. For example, 7-triazole-ethoxy derivatives show dual MAO-B/acetylcholinesterase inhibition. ADMET predictions (SwissADME) optimize bioavailability and blood-brain barrier penetration .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
